(2E)-3-(furan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-(tricyclo[3311~3,7~]dec-1-ylcarbamothioyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring and a tricyclo[3311~3,7~]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the construction of the tricyclo[3.3.1.1~3,7~]decane structure, and the coupling of these two moieties through a carbamothioyl linkage.
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Tricyclo[3.3.1.1~3,7~]decane Structure: This step often involves a series of cycloaddition reactions and rearrangements.
Coupling Reaction: The final step involves the coupling of the furan ring and the tricyclo[3.3.1.1~3,7~]decane structure through a carbamothioyl linkage, typically using reagents such as carbamoyl chlorides and thioureas under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan ring and the tricyclo[3.3.1.1~3,7~]decane moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural complexity.
Thioesters: Compounds with a similar carbamothioyl linkage, often used in organic synthesis.
Uniqueness
What sets (2E)-3-(furan-2-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)prop-2-enamide apart is its unique combination of a furan ring and a tricyclo[3.3.1.1~3,7~]decane structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(1-adamantylcarbamothioyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c21-16(4-3-15-2-1-5-22-15)19-17(23)20-18-9-12-6-13(10-18)8-14(7-12)11-18/h1-5,12-14H,6-11H2,(H2,19,20,21,23)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWFZWDVOOHEG-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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